![molecular formula C17H16N2OS2 B4265861 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide](/img/structure/B4265861.png)
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as ETT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and proliferation. By inhibiting the activity of protein kinases, 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can potentially slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may make it useful for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its high specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide and its potential applications in treating various diseases. Finally, there is potential for 5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide to be used as a tool for studying other cellular processes beyond protein kinase activity.
Scientific Research Applications
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has shown potential for use in various scientific applications, including as a fluorescent probe for detecting protein-protein interactions, as a potential anti-cancer agent, and as a tool for studying the role of protein kinases in cellular signaling pathways.
properties
IUPAC Name |
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-14-9-13(10-21-14)16(20)19-17-18-15(11(2)22-17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSZCILXRPTDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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